2-Hydroxy Atorvastatin Dihydrate Monosodium Salt
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Overview
Description
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is a metabolite of Atorvastatin, a widely used statin medication. It is known for its role as a selective and competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis . This compound is primarily used in research settings to study cholesterol metabolism and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt involves multiple steps, starting from the basic structure of Atorvastatin. The process typically includes:
Hydroxylation: Introduction of a hydroxyl group to the Atorvastatin molecule.
Dihydration: Addition of water molecules to form the dihydrate structure.
Monosodium Salt Formation: Conversion to the monosodium salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, although less common, affecting the carbonyl groups.
Substitution: Substitution reactions, especially nucleophilic substitutions, are possible due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Methanol, ethanol, and water are commonly used solvents.
Major Products:
Scientific Research Applications
2-Hydroxy Atorvastatin Dihydrate Monosodium Salt has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of HMG-CoA reductase inhibition and cholesterol biosynthesis.
Biology: Investigated for its effects on cellular cholesterol metabolism and related pathways.
Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
Mechanism of Action
The compound exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . This inhibition leads to reduced cholesterol production in the liver, increased uptake of low-density lipoprotein (LDL) from the bloodstream, and overall lower blood cholesterol levels.
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.
4-Hydroxy Atorvastatin: Another metabolite of Atorvastatin with similar inhibitory effects on HMG-CoA reductase.
Rosuvastatin: A different statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 2-Hydroxy Atorvastatin Dihydrate Monosodium Salt is unique due to its specific hydroxylation pattern, which affects its solubility, stability, and interaction with the HMG-CoA reductase enzyme. This makes it a valuable tool for studying the detailed mechanisms of cholesterol biosynthesis inhibition and for developing new therapeutic agents.
Properties
Molecular Formula |
C33H34FN2NaO6 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O6.Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+1/p-1/t24-,25-;/m1./s1 |
InChI Key |
QVDRRNJKXOOFBG-JIMLSGQQSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Na+] |
Origin of Product |
United States |
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